L-Moses

Catalog No.
S533399
CAS No.
M.F
C21H24N6
M. Wt
360.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Moses

Product Name

L-Moses

IUPAC Name

(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m0/s1

InChI Key

MSFPLTWUFWOKBX-IFXJQAMLSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

L-Moses; LMoses; L Moses; L-45; L45; L 45

Canonical SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C

Isomeric SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C

The exact mass of the compound L-Moses is 360.2062 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-Moses (also known as L-45) is a highly selective, cell-permeable chemical probe designed to inhibit the bromodomains of the p300/CBP-associated factor (PCAF/KAT2B) and general control non-derepressible 5 (GCN5/KAT2A) [1]. Optimized from the promiscuous pan-bromodomain inhibitor bromosporine, L-Moses delivers a PCAF Ki of 47 nM and a Kd of 126 nM while maintaining strict metabolic stability in human and mouse liver microsomes [2]. For procurement and assay design, its primary value lies in its quantifiable selectivity profile—offering >4500-fold selectivity over BRD4—and its availability alongside its inactive enantiomer, D-Moses, which serves as a rigorous negative control for validating on-target epigenetic modulation in complex cellular models [1].

Substituting L-Moses with generic pan-bromodomain inhibitors (such as bromosporine) or early-generation epigenetic modulators compromises assay integrity due to off-target binding across the BET family [1]. Promiscuous inhibitors confound phenotypic readouts, making it impossible to attribute cellular responses—such as the attenuation of endoplasmic reticulum stress or modulation of the unfolded protein response—specifically to PCAF/GCN5 inhibition [2]. Furthermore, utilizing a probe without a matched inactive enantiomer prevents researchers from definitively ruling out off-target toxicity or non-specific chemotype effects [1]. Procuring the L-Moses and D-Moses paired system ensures that downstream data is driven exclusively by on-target PCAF/GCN5 engagement, a critical requirement for high-confidence target validation [2].

Assay Reproducibility: L-Moses Selectivity vs. Pan-Inhibitor Baseline

In high-throughput screening workflows, L-Moses was rationally optimized to overcome the assay-confounding promiscuity of its parent compound, bromosporine [1]. While bromosporine broadly inhibits multiple bromodomains, leading to mixed phenotypic readouts, L-Moses achieves a >4500-fold selectivity for PCAF over BRD4 [2]. In comprehensive BROMOscan profiling against 48 bromodomains, L-Moses exhibited no observable activity (<6 µM) against non-target bromodomains, ensuring highly reproducible, target-specific data [1].

Evidence DimensionSelectivity for PCAF over BRD4 (Workflow Reproducibility)
Target Compound Data>4500-fold selectivity (PCAF Ki = 47 nM)
Comparator Or BaselineBromosporine (Promiscuous pan-BRD inhibitor)
Quantified DifferenceElimination of BRD4 off-target binding
ConditionsBROMOscan assay and HTRF binding competition

Eliminating BRD4 binding prevents the severe confounding transcriptional effects associated with broad BET inhibition, ensuring clean, reproducible PCAF/GCN5 target validation for procurement.

Purity-Linked Usability: Enantiomeric Control Validation via D-Moses

The procurement value of L-Moses in phenotypic screening is directly supported by the availability of its inactive enantiomer, D-Moses, which serves as a critical baseline for assay reproducibility [1]. In biochemical evaluations, L-Moses demonstrates a PCAF Kd of 126 nM and disrupts PCAF-histone H3.3 interactions (IC50 = 220 nM in NanoBRET assays) [2]. In stark contrast, D-Moses shows no observable binding to the PCAF bromodomain [1]. This structural pairing allows laboratories to definitively attribute biological outcomes to specific PCAF inhibition rather than non-specific chemotype toxicity .

Evidence DimensionPCAF Bromodomain Binding Affinity
Target Compound DataKd = 126 nM; NanoBRET IC50 = 220 nM
Comparator Or BaselineD-Moses (Inactive enantiomer)
Quantified DifferenceComplete loss of PCAF binding in the D-enantiomer
ConditionsIsothermal Titration Calorimetry (ITC) and NanoBRET target engagement in HEK293 cells

Procuring the active/inactive enantiomer pair is essential for rigorous assay design, allowing buyers to establish absolute proof of on-target biological mechanisms without background interference.

Handling and Workflow Fit: Cellular Viability and Metabolic Stability

Unlike many early-stage epigenetic probes that exhibit high baseline toxicity, L-Moses demonstrates high tolerability and handling characteristics in cellular models[1]. In peripheral blood mononuclear cells (PBMCs) from healthy donors, L-Moses showed no observable cytotoxicity at concentrations up to 10 μM over a 24-hour incubation period [2]. Additionally, the compound maintains high metabolic stability in both human and mouse liver microsomes, reducing the need for continuous redosing in extended assays [1].

Evidence DimensionCellular Cytotoxicity and Handling Stability
Target Compound DataNo observed toxicity at ≤10 μM; stable in microsomes
Comparator Or BaselineStandard cytotoxic epigenetic inhibitors (Class-level baseline)
Quantified DifferenceMaintenance of 100% relative viability at working concentrations
ConditionsPBMC viability assay (LIVE/DEAD Fixable Aqua) over 24 hours

High metabolic stability and zero baseline cytotoxicity at working concentrations make L-Moses highly suitable for prolonged cell-based assays and translational in vivo workflows.

Enantiomer-Controlled Epigenetic Target Validation

Utilizing the L-Moses and D-Moses pair to definitively map the role of PCAF/GCN5 bromodomains in inflammatory pathways, retroviral infection, and cancer development without confounding off-target effects[2].

Neuroprotection and ER Stress Pathway Modulation

Applying L-Moses to study the Unfolded Protein Response (UPR), specifically to attenuate Tunicamycin-mediated neuronal cell death and CHOP activation in models of neurodegenerative diseases[1].

Selective Bromodomain Screening Workflows

Replacing promiscuous pan-inhibitors like bromosporine in high-throughput screening assays to isolate the specific transcriptional consequences of PCAF/KAT2B inhibition versus broad BET (BRD4) inhibition[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

360.20624479 Da

Monoisotopic Mass

360.20624479 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Moustakim M, Clark PG, Trulli L, Fuentes de Arriba AL, Ehebauer MT, Chaikuad A, Murphy EJ, Mendez-Johnson J, Daniels D, Hou CD, Lin YH, Walker JR, Hui R, Yang H, Dorrell L, Rogers CM, Monteiro OP, Fedorov O, Huber KV, Knapp S, Heer J, Dixon DJ, Brennan PE. Discovery of a PCAF Bromodomain Chemical Probe. Angew Chem Int Ed Engl. 2017 Jan 16;56(3):827-831. doi: 10.1002/anie.201610816. Epub 2016 Dec 14. PubMed PMID: 27966810; PubMed Central PMCID: PMC5412877.

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